molecular formula C8H8N2 B109327 2,6-Dimethylisonicotinonitrile CAS No. 39965-81-6

2,6-Dimethylisonicotinonitrile

Cat. No.: B109327
CAS No.: 39965-81-6
M. Wt: 132.16 g/mol
InChI Key: TXBLTSMCEXEFMI-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Nitriles in Organic Synthesis and Applied Chemistry

Pyridine-based nitriles are a class of organic compounds that hold considerable importance in the fields of organic synthesis and applied chemistry. The pyridine (B92270) ring is a fundamental heterocyclic structure found in a vast array of biologically active compounds, including many pharmaceuticals, vitamins, and agrochemicals. numberanalytics.comnumberanalytics.comnumberanalytics.com The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties and reactivity to these molecules. numberanalytics.com

The nitrile group (a carbon atom triple-bonded to a nitrogen atom) is a versatile functional group in organic synthesis. researchgate.net It can be transformed into various other functional groups, such as amines, carboxylic acids, and amides, making nitriles valuable intermediates. The electron-withdrawing nature of the nitrile group can also influence the reactivity of the pyridine ring.

The combination of the pyridine scaffold and the nitrile functional group in pyridine-based nitriles results in compounds that are key precursors for:

Pharmaceuticals: Many drug molecules incorporate the pyridine ring, and pyridine-based nitriles are used in the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. numberanalytics.comresearchgate.net

Agrochemicals: These compounds are instrumental in developing new insecticides, herbicides, and fungicides. chemimpex.comnumberanalytics.com

Materials Science: Pyridine-based compounds are utilized in the creation of functional materials like conducting polymers and luminescent materials. numberanalytics.com

The ability of the nitrile group to participate in various chemical reactions, including cycloadditions and C-H bond functionalizations, further enhances the synthetic utility of pyridine-based nitriles. researchgate.net

Historical Context of 2,6-Dimethylisonicotinonitrile within Pyridine Chemistry

The history of pyridine chemistry dates back to the mid-19th century. Pyridine was first isolated from coal tar by the Scottish chemist Thomas Anderson in 1849. numberanalytics.comnumberanalytics.com The structure of pyridine was later elucidated by Wilhelm Körner and James Dewar in the 1860s and 1870s. atamanchemicals.com The first synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881, a method that is still in use today in modified forms. atamanchemicals.comacs.org

While the broader history of pyridine is well-documented, the specific historical details of this compound are less prominent in overarching historical accounts of pyridine chemistry. Its emergence is tied to the development of more advanced synthetic methods in the 20th and 21st centuries, particularly those involving transition metal-catalyzed reactions. The synthesis of this compound is often achieved through modern techniques like palladium-catalyzed cyanation of corresponding halogenated pyridines. This highlights its position as a compound of interest in more contemporary synthetic chemistry rather than in the foundational discoveries of pyridine chemistry.

Structural Features and Chemical Reactivity Nexus of this compound

The structure of this compound, with its distinct arrangement of functional groups on the pyridine ring, dictates its chemical properties and reactivity. The key structural features include the pyridine ring, two methyl groups, and a nitrile group.

PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
IUPAC Name2,6-dimethylpyridine-4-carbonitrile
CAS Number39965-81-6
AppearanceYellow solid

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.com

The chemical reactivity of this compound is a direct consequence of its structure:

The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. It also influences the electronic distribution in the ring, making it generally less reactive towards electrophilic substitution than benzene (B151609). numberanalytics.com

The Nitrile Group: The nitrile group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack. However, the nitrile group itself is reactive and can undergo several important transformations:

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH).

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. researchgate.net

The Methyl Groups: The two methyl groups at the 2 and 6 positions are electron-donating, which can slightly activate the pyridine ring. They can also be functionalized, for instance, through oxidation to carboxylic acids under strong oxidizing conditions.

Recent research has demonstrated the utility of this compound in photoredox-catalyzed reactions. For example, it has been used in the C4-H arylation of 1,4-dihydropyridines, showcasing its potential in forming carbon-carbon bonds under mild conditions. researchgate.netresearchgate.net This reactivity makes it a valuable tool for synthetic chemists to construct complex molecular architectures. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBLTSMCEXEFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494690
Record name 2,6-Dimethylpyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39965-81-6
Record name 2,6-Dimethylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494690
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Record name 2,6-dimethylpyridine-4-carbonitrile
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Advanced Synthetic Methodologies for 2,6 Dimethylisonicotinonitrile

Regioselective Synthesis Pathways to 2,6-Dimethylisonicotinonitrile

Regioselectivity is a critical aspect of synthesizing this compound to ensure the correct placement of the nitrile group at the 4-position of the pyridine (B92270) ring, flanked by the two methyl groups at positions 2 and 6.

Synthesis from 2,6-Lutidine Precursors

A primary and logical starting material for the synthesis of this compound is 2,6-lutidine (2,6-dimethylpyridine). researchgate.netresearchgate.netepa.gov This precursor already contains the required dimethylpyridine scaffold. One major pathway is the ammoxidation of 2,6-lutidine. This process involves the reaction of the lutidine with ammonia (B1221849) and an oxidizing agent, typically in the gas phase over a heterogeneous catalyst. Vanadium oxide-based catalysts, for instance, have been utilized in the ammoxidation of other methylated pyridines, suggesting their potential applicability in this conversion.

Another significant method involves the initial halogenation of 2,6-lutidine, followed by a cyanation reaction. For example, 4-bromo-2,6-dimethylpyridine (B109321) can be synthesized and subsequently reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. A widely used catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. High conversions to the desired this compound have been reported using this method.

A similar approach involves the preparation of 2,6-dimethyl-4-chloropyridine from 2,6-dimethyl-4-pyridone, which can then undergo a hydrodechlorination reaction to yield 2,6-lutidine, or potentially be used as a precursor for cyanation. sigmaaldrich.com

Table 1: Comparison of Synthetic Methods from 2,6-Lutidine Precursors

MethodPrecursorReagentsCatalystSolventTemperatureYield
Ammoxidation2,6-LutidineAmmonia, OxygenVanadium Oxide-basedGas PhaseHighVariable
Cyanation4-Bromo-2,6-dimethylpyridineZinc CyanidePd(PPh₃)₄DMF120°C>90%

Convergent Synthesis Approaches for the this compound Scaffold

An example of a convergent strategy in a related field is the synthesis of an imidazole-fused 2-aminoquinoline, which utilized a tandem Suzuki-Miyaura coupling between an iodoimidazole and an o-aminochloroarene, followed by cyclization. nih.gov Applying this principle to this compound, one could envision a strategy where a fragment containing one methyl group and the nitrile group is coupled with a fragment that would form the rest of the pyridine ring with the second methyl group. While specific examples for this compound are not extensively documented in the literature, the principles of convergent synthesis, such as those employed in the synthesis of complex heterocycles, offer a viable alternative to linear sequences. nih.govrsc.org

One-Pot and Cascade Reactions for this compound Formation

One-pot syntheses and cascade reactions are highly efficient processes where multiple chemical transformations occur in a single reaction vessel, avoiding the need for isolation and purification of intermediates. mdpi.comorganic-chemistry.org This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

For the formation of substituted pyridines, multicomponent reactions are particularly relevant. The Hantzsch pyridine synthesis, for example, is a classic multicomponent reaction that can be adapted for one-pot methodologies. researchgate.net Although the direct synthesis of this compound via a one-pot reaction from simple acyclic precursors is not a standard reported method, the development of novel cascade reactions for the synthesis of fine chemicals is an active area of research. kaskaden-reaktionen.deprinceton.edu Such a process for this compound could potentially involve the condensation of a dicarbonyl compound, an aldehyde, and a nitrogen source, with one of the components bearing a nitrile or a precursor to a nitrile group. The development of such a route would represent a significant advancement in the efficient synthesis of this compound. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. epa.govsigmaaldrich.commlsu.ac.in

Solvent-Free and Catalytic Systems for this compound Production

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Solvent-free reaction conditions, often facilitated by microwave irradiation, have emerged as a powerful tool in organic synthesis. researchgate.netcem.com For the synthesis of this compound, particularly in steps like the cyanation of a halogenated precursor, exploring solvent-free conditions or the use of greener solvents like 2-MeTHF could significantly improve the environmental profile of the process. nih.govrsc.org

The use of heterogeneous catalysts is another cornerstone of green synthesis. scirp.org These catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste and cost. In the context of the ammoxidation of 2,6-lutidine, the use of a solid, recyclable catalyst is inherent to the process. For palladium-catalyzed cyanations, developing solid-supported palladium catalysts or utilizing systems that allow for catalyst recovery and reuse would be a significant green advancement.

Table 2: Green Chemistry Approaches in Synthesis

PrincipleApproachPotential Application in this compound Synthesis
Safer SolventsUse of bio-based or less toxic solventsReplacing DMF with a greener alternative in cyanation reactions.
Energy EfficiencyMicrowave-assisted synthesisAccelerating reaction times and reducing energy consumption. mlsu.ac.in
CatalysisUse of recyclable heterogeneous catalystsSolid-supported palladium for cyanation or recyclable vanadium oxide for ammoxidation.
Waste PreventionSolvent-free reactionsPerforming reactions on solid supports or neat. researchgate.net

Atom Economy and Sustainability Metrics in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgscience-revision.co.ukjocpr.comtaylorfrancis.com A reaction with high atom economy generates minimal waste.

The calculation for percent atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound, comparing the atom economy of different routes is instructive. For instance, the direct ammoxidation of 2,6-lutidine, if it proceeds with high selectivity, would likely have a higher atom economy than a multi-step route involving halogenation and cyanation, which generates stoichiometric byproducts.

Mechanistic Investigations of Chemical Transformations Involving 2,6 Dimethylisonicotinonitrile

Nucleophilic Reactivity of the Nitrile Functionality in 2,6-Dimethylisonicotinonitrile

The nitrile group in this compound is a key site for nucleophilic attack, enabling its conversion into a variety of other functional groups. These transformations typically proceed via activation of the carbon-nitrogen triple bond, followed by the addition of a nucleophile.

Hydrolysis and Alcoholysis Reactions of this compound

The hydrolysis of nitriles is a fundamental reaction that can yield either an amide or a carboxylic acid, depending on the reaction conditions. youtube.com Under both acidic and basic conditions, the reaction is initiated by the attack of a nucleophile (water or hydroxide) on the electrophilic carbon atom of the nitrile.

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then attacks this activated carbon, and following a series of proton transfers, an amide is formed. youtube.comyoutube.com If the reaction is allowed to proceed, the amide can be further hydrolyzed to the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid. youtube.comyoutube.com

In basic hydrolysis, the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is then protonated by water to form an amide. youtube.com Similar to the acidic pathway, prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to a carboxylate salt, which upon acidic workup gives the carboxylic acid. youtube.com The nitrile group is known to be sensitive to moisture and can hydrolyze to the carboxylic acid under humid conditions. For instance, the hydrolysis of this compound with sodium hydroxide and hydrogen peroxide yields 2,6-dimethylisonicotinic acid.

Careful control of reaction time and conditions is crucial to selectively stop the hydrolysis at the amide stage. youtube.com

Interactive Table: Hydrolysis of this compound

Reagent(s)ProductReference
NaOH/H₂O₂2,6-Dimethylisonicotinic acid
H₃O⁺ (prolonged)2,6-Dimethylisonicotinic acid youtube.com
OH⁻, H₂O (prolonged)2,6-Dimethylisonicotinate youtube.com

Alcoholysis follows a similar mechanistic principle, with an alcohol molecule acting as the nucleophile instead of water, leading to the formation of an imidate which can be subsequently converted to an ester.

Aminolysis and Related Transformations of this compound

The reaction of nitriles with amines, known as aminolysis, can lead to the formation of N-substituted amidines. This transformation is typically catalyzed by acids or metal salts. The mechanism involves the activation of the nitrile, similar to hydrolysis, followed by the nucleophilic attack of the amine.

Related transformations include the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile functionality in this compound to a primary amine, yielding (2,6-dimethylpyridin-4-yl)methanamine. This reaction proceeds via the addition of hydride ions to the nitrile carbon.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring of this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iq This deactivation is further enhanced by the presence of the electron-withdrawing nitrile group in this compound. The two methyl groups at the 2- and 6-positions are electron-donating, which can partially offset the deactivating effects and direct incoming electrophiles.

Electrophilic substitution on pyridine derivatives typically occurs at the 3- (or β-) position, as attack at the 2- or 4-positions leads to a destabilized intermediate where the positive charge resides on the nitrogen atom. uomustansiriyah.edu.iq For pyridine itself, reactions like nitration and sulfonation require very harsh conditions. uomustansiriyah.edu.iq However, the presence of activating groups like methyl groups can facilitate these reactions under milder conditions. For example, 2,6-dimethylpyridine (B142122) can be nitrated at a lower temperature than pyridine. uomustansiriyah.edu.iq

A computational study on the nitration of pyridine derivatives using the nitronium ion (NO₂⁺) showed that these reactions proceed through a stepwise polar mechanism. rsc.org While pyridine itself is protonated in the strongly acidic medium required for nitration, effectively preventing the reaction, derivatives can be more susceptible. rsc.org For this compound, electrophilic attack would be predicted to occur at the 3- or 5-position.

Metal-Catalyzed Coupling Reactions Utilizing this compound

Metal-catalyzed reactions are pivotal for the functionalization of pyridine rings and their substituents.

Cross-Coupling Reactions at the Pyridine Ring of this compound

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds on pyridine rings. These reactions typically involve a halogenated pyridine derivative. For instance, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) undergoes regio- and atropselective Suzuki-Miyaura cross-coupling reactions with ortho-substituted phenylboronic acids. researchgate.netbeilstein-journals.org The substitution generally occurs first at the sterically less hindered and more electronically deficient position. beilstein-journals.org

In a related context, the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) using a nickel catalyst has been reported to produce 2,2',6,6'-tetramethyl-4,4'-bipyridine. mdpi.compreprints.org These examples highlight the utility of halogenated 2,6-dimethylpyridine cores in building more complex molecular architectures through cross-coupling reactions. While direct cross-coupling of this compound would require prior halogenation of the pyridine ring (e.g., at the 3- or 5-position), it serves as a key building block for creating precursors for such reactions.

Interactive Table: Suzuki-Miyaura Coupling of a Related Dimethylpyridine Derivative

SubstrateReagentCatalyst SystemProductReference
3,4,5-Tribromo-2,6-dimethylpyridineortho-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Mono-, di-, and tri-arylated 2,6-dimethylpyridines beilstein-journals.org
3,5-Dibromo-2,4,6-trimethylpyridineArylboronic acidsPd(OAc)₂ / S-Phos / K₃PO₄3,5-Diaryl-2,4,6-trimethylpyridines beilstein-journals.org

Functionalization of the Methyl Groups in this compound

The methyl groups at the 2- and 6-positions of the pyridine ring are also sites for chemical modification. The acidity of the C-H bonds in these methyl groups is increased due to their position adjacent to the electron-withdrawing pyridine ring, making them susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles.

Furthermore, the methyl groups can undergo oxidation. Under strong oxidative conditions, the methyl groups can be converted to carboxylic acids. Electrochemical C(sp³)–H amination has been demonstrated for C2-methyl substituted indoles and pyrroles using 2,6-lutidine as a key component, suggesting a potential pathway for the functionalization of the methyl groups in similar heterocyclic systems. rsc.org This method allows for the site-selective introduction of an amino group without the need for external oxidants or metal catalysts. rsc.org

Reduction and Oxidation Chemistry of this compound

The chemical reactivity of this compound is characterized by the interplay of its three key functional components: the pyridine ring, the two methyl groups, and the nitrile group. This structure allows for a range of reduction and oxidation reactions, enabling its use as a versatile intermediate in synthetic chemistry.

Catalytic hydrogenation of this compound can proceed via two main pathways, depending on the catalyst and reaction conditions: the reduction of the nitrile group or the saturation of the pyridine ring.

The reduction of the nitrile group to a primary amine is a common transformation. This typically involves the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. For catalytic hydrogenation, catalysts such as Raney nickel, platinum, or palladium are often employed. The reaction converts the cyano group into an aminomethyl group, yielding (2,6-dimethylpyridin-4-yl)methanamine.

Alternatively, under more forcing conditions, the pyridine ring itself can be hydrogenated. This requires robust catalysts, such as rhodium or ruthenium, often at elevated temperatures and pressures. The complete saturation of the pyridine ring would lead to the formation of (2,6-dimethylpiperidin-4-yl)methanamine. The selectivity between nitrile and ring reduction is a critical aspect of the process, governed by the choice of catalyst, solvent, temperature, and hydrogen pressure.

Table 1: Potential Products of this compound Hydrogenation

Starting MaterialProduct NameStructure of ProductReaction Type
This compound(2,6-Dimethylpyridin-4-yl)methanamineC₉H₁₄N₂Nitrile Reduction
This compound(2,6-Dimethylpiperidin-4-yl)methanamineC₉H₂₀N₂Ring and Nitrile Reduction

This table presents potential hydrogenation products based on the functional groups present in this compound.

The selective oxidation of this compound offers pathways to various functionalized pyridine derivatives. The primary sites for oxidation are the methyl groups and the pyridine ring nitrogen.

Oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents, which would convert one or both methyl groups into carboxylic acid functionalities. This transformation provides a route to pyridine dicarboxylic acids or methyl-substituted pyridine carboxylic acids, which are valuable building blocks in coordination chemistry and pharmaceutical synthesis.

The pyridine nitrogen can be selectively oxidized to form the corresponding N-oxide. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting this compound N-oxide exhibits altered electronic properties, which can influence subsequent reactions. However, some pyridine-2-carbonitriles have shown resistance to oxidation by common oxidants. mdpi.com

Table 2: Potential Products of Selective Oxidation

Starting MaterialProduct NameStructure of ProductOxidation Site
This compoundThis compound N-oxideC₈H₈N₂OPyridine Nitrogen
This compound6-Methyl-4-cyanopicolinic acidC₈H₆N₂O₂One Methyl Group
This compound4-Cyanopyridine-2,6-dicarboxylic acidC₈H₄N₂O₄Both Methyl Groups

This table illustrates potential oxidation products based on the reactive sites of this compound.

Radical Reactions Involving this compound in Organic Synthesis

In recent years, this compound has emerged as a valuable substrate in photoredox-catalyzed radical reactions. researchgate.netcore.ac.uk These reactions leverage the ability of the nitrile group to act as a radical acceptor, leading to decyanative functionalization, where the cyano group is replaced by a new substituent.

Visible-light photoredox catalysis provides a mild and efficient method to generate radical species that can engage with this compound. usp.br In a typical catalytic cycle, a photocatalyst, upon absorbing light, becomes excited and can facilitate single-electron transfer (SET) processes. This compound can undergo a one-electron reduction to form a persistent radical anion intermediate. researchgate.net

This radical anion can then couple with a transient carbon-centered radical, generated concurrently from another reaction partner. This radical-radical coupling is followed by the elimination of the cyanide anion, leading to the formation of a new C-C bond at the 4-position of the pyridine ring. For instance, a 1 mmol scale reaction between this compound and a 1,4-dihydropyridine (B1200194) derivative has been shown to produce a 4-aryl-1,4-dihydropyridine in a high yield of 90%. researchgate.net This highlights the synthetic utility of this methodology for creating complex molecular architectures.

The scope of these radical reactions is broad, with various radical precursors being successfully coupled with this compound. This demonstrates good functional group tolerance, making it a powerful tool for late-stage functionalization in complex molecule synthesis. researchgate.net

Table 3: Examples of Radical Reactions with this compound

Reaction TypeRadical SourceCatalyst SystemProduct Type
Decyanative Cross-Coupling1,4-DihydropyridinePhotocatalyst (e.g., Ir(ppy)₂(bpy)PF₆)4-Aryl-1,4-dihydropyridines
Decyanative PhosphinationDiphenylphosphinePhotocatalyst(2,6-Dimethylpyridin-4-yl)(diphenyl)phosphine oxide

This table summarizes key features of radical reactions involving this compound as reported in the literature.

Strategic Derivatization and Functionalization of 2,6 Dimethylisonicotinonitrile

Modification of the Nitrile Group for Diverse Chemical Architectures

The nitrile group (C≡N) is a versatile functional group that can be converted into various other functionalities, serving as a linchpin for constructing diverse molecular architectures. Common transformations include reduction and substitution reactions.

One of the primary modifications is the reduction of the nitrile group to a primary amine, which can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄). Another key reaction is the partial hydrolysis of the nitrile to form an amide, such as 2,6-dimethylisonicotinamide.

More advanced strategies involve the complete removal and replacement of the nitrile group. For instance, photoredox-catalyzed decyanative radical cross-coupling reactions allow for the direct arylation of the pyridine (B92270) ring at the position of the nitrile group. A specific example demonstrated a high-yield (90%) synthesis of a 4-aryl-1,4-dihydropyridine derivative through a reaction between 2,6-dimethylisonicotinonitrile and a 1,4-dihydropyridine (B1200194) on a 1 mmol scale. researchgate.net These transformations highlight the utility of the nitrile as a reactive handle for synthesizing complex pyridine derivatives.

Table 1: Key Transformations of the Nitrile Group in this compound

Reaction Type Reagent/Condition Product Reference
Reduction Lithium aluminum hydride (LiAlH₄) 2,6-Dimethyl-4-aminomethylpyridine
Partial Hydrolysis Acid or base catalysis 2,6-Dimethylisonicotinamide
Decyanative Arylation Photoredox catalysis 4-Aryl-2,6-dimethylpyridine derivatives researchgate.net

Functionalization of the Pyridine Core of this compound

The pyridine core of this compound presents its own set of opportunities for functionalization, though it can be challenging due to the electron-deficient nature of the pyridine ring. researchgate.net Modifications typically target the activated methyl groups or the C-H bonds of the ring itself.

A significant functionalization pathway is the oxidation of the methyl groups at the 2- and 6-positions. Using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), these methyl groups can be converted into carboxylic acid groups, yielding 2,6-dicarboxypyridine-4-carbonitrile. This introduces new reactive sites for further derivatization, for example, through esterification or amidation.

Direct C-H functionalization of the pyridine ring is a more advanced approach that allows for the introduction of new substituents without pre-existing functional groups. researchgate.netnih.gov While challenging, methods such as directed metalation using specific bases can deprotonate the pyridine ring, enabling subsequent reactions with electrophiles. researchgate.netresearchgate.net Photocatalysis has also emerged as a powerful tool; for example, visible-light photoredox catalysis can achieve C4-H arylation, demonstrating the potential to modify the ring directly. researchgate.net

Table 2: Representative Functionalization of the Pyridine Core

Reaction Type Target Site Reagent/Condition Product Reference
Oxidation Methyl Groups Potassium permanganate (KMnO₄) 2,6-Dicarboxypyridine-4-carbonitrile
C-H Arylation Pyridine Ring (C4-H) Photoredox Catalysis 4-Aryl-2,6-dimethylisonicotinonitrile researchgate.net
Directed Metalation Pyridine Ring Organolithium/TMP bases Functionalized Pyridine Derivatives researchgate.netresearchgate.net

Derivatization for Analytical Applications of this compound and its Derivatives

Chemical derivatization is a crucial strategy for enhancing the analytical detection of this compound and its derivatives, particularly in complex biological or environmental matrices. The goal of such derivatization is to modify the analyte to improve its properties for separation and detection by techniques like liquid chromatography (LC) and mass spectrometry (MS). ddtjournal.com

For derivatives of this compound that lack a strong chromophore (a part of a molecule responsible for its color), derivatization can be employed to attach a UV-absorbing or fluorescent tag, thereby significantly improving detection sensitivity in HPLC with UV or fluorescence detectors. For instance, if the nitrile group is reduced to a primary amine, the resulting compound can be reacted with reagents like dansyl chloride. ddtjournal.com Dansyl chloride introduces a highly fluorescent naphthalenesulfonyl group, enabling ultra-sensitive detection.

Similarly, if the methyl groups are oxidized to carboxylic acids, they can be esterified with a UV-active alcohol. This process not only improves detectability but can also enhance the chromatographic retention and separation on reversed-phase columns. ddtjournal.com Beyond chemical modification, digital signal processing techniques, such as the derivative enhancement approach, can be used to mathematically sharpen chromatographic peaks and improve the resolution of closely eluting compounds without altering the sample itself. researchgate.net

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for quantitative analysis due to its high sensitivity and selectivity. ddtjournal.com Derivatization can play a key role in overcoming challenges such as poor ionization efficiency or complex fragmentation. ddtjournal.comnih.gov

A key strategy is to introduce a moiety that is easily ionizable or carries a permanent charge. For amine derivatives of this compound (obtained via nitrile reduction), reaction with reagents like tris(2,6-dimethoxyphenyl)carbenium ion can attach a permanently positive-charged group. nih.gov This modification ensures efficient ionization in electrospray ionization (ESI) sources, dramatically boosting the MS signal intensity. nih.gov

Furthermore, derivatization can be designed to control the fragmentation of the molecule in the mass spectrometer. By introducing a tag that fragments in a predictable and specific manner upon collision-induced dissociation (CID), highly selective and sensitive detection can be achieved using Multiple Reaction Monitoring (MRM). ddtjournal.com In MRM, the mass spectrometer is set to monitor a specific transition from a precursor ion (the derivatized molecule) to a characteristic product ion, minimizing background noise and enhancing detection limits. ddtjournal.com Strategies like acylation or silylation are also commonly used, particularly for GC-MS analysis, to increase volatility and generate characteristic fragment ions for structural confirmation. researchgate.netnih.gov

Table 3: Derivatization Strategies for Enhanced Analytical Detection

Analytical Technique Target Functional Group Derivatization Goal Example Reagent Reference
HPLC-UV/Fluorescence Amine Attach a fluorophore Dansyl Chloride ddtjournal.com
LC-MS/MS Amine Add a permanent positive charge Tris(2,6-dimethoxyphenyl)carbenium ion nih.gov
LC-MS/MS General Improve ionization and control fragmentation Phenyl isothiocyanate (PITC) nih.gov
GC-MS Hydroxyl, Amine Increase volatility, create specific fragments Acylating agents (e.g., HFB-Cl) researchgate.net

Applications of 2,6 Dimethylisonicotinonitrile in Complex Molecule Synthesis

As a Versatile Building Block in Heterocyclic Compound Synthesis

2,6-Dimethylisonicotinonitrile serves as a crucial starting material for the synthesis of various heterocyclic compounds, most notably purine (B94841) derivatives. The synthesis of these bicyclic nitrogen-containing heterocycles is of significant interest due to their prevalence in biologically active molecules.

Precursor CompoundReagents and ConditionsIntermediate ProductApplication
This compound1. 10% Pd/C, H₂, Acetic acid/Ethanol, 60°C 2. Di-tert-butyl dicarbonate, Triethylamine, Dichloromethanet-Butyl (2,6-dimethylpyridin-4-yl)methylcarbamateSynthesis of 2,6,9-substituted purine derivatives

Role in Natural Product and Analog Synthesis Utilizing this compound

Current literature available in the public domain does not provide specific examples of the direct utilization of this compound in the total synthesis of natural products or their complex analogs.

Development of Advanced Organic Scaffolds from this compound

A significant application of this compound lies in its role as a key reactant in the development of advanced organic scaffolds, particularly 4-aryl-1,4-dihydropyridines. These structures are of considerable interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.

Recent advancements in photoredox catalysis have enabled a direct C4-H arylation of 1,4-dihydropyridines using this compound as the arylating agent. This methodology involves a radical-radical cross-coupling approach, which is initiated by the direct photoexcitation of the 1,4-dihydropyridine (B1200194). This process is notable for its mild reaction conditions, often proceeding under visible light and without the need for an expensive photocatalyst. The reaction has been shown to be efficient, with a 1 mmol scale reaction between this compound and a 1,4-dihydropyridine derivative yielding the corresponding 4-aryl-1,4-dihydropyridine in a high yield of 90% researchgate.netresearchgate.net. This method demonstrates the utility of this compound in the late-stage functionalization of complex molecules and the construction of valuable medicinal chemistry scaffolds.

Reactant 1Reactant 2Reaction TypeProductYield
This compound1,4-Dihydropyridine derivativePhotoredox-catalyzed C4-H arylation4-(2,6-Dimethylpyridin-4-yl)-1,4-dihydropyridine derivative90%

Pharmacological and Agrochemical Aspects of 2,6 Dimethylisonicotinonitrile Derivatives

2,6-Dimethylisonicotinonitrile as a Key Intermediate in Pharmaceutical Drug Discovery

The unique structural arrangement of this compound, featuring a centrally located nitrogen atom within the aromatic ring and reactive methyl and nitrile substituents, makes it a valuable starting material in medicinal chemistry. The pyridine (B92270) ring is a common feature in many pharmaceutical agents, and the specific substitution pattern of this compound allows for targeted modifications to explore structure-activity relationships.

Purines are fundamental heterocyclic compounds essential to numerous biological processes and are a cornerstone in drug development. nih.gov The synthesis of novel purine (B94841) derivatives often involves the construction of the dual-ring system from precursor molecules, typically starting with a substituted pyrimidine (B1678525) ring which is then fused with an imidazole (B134444) ring. google.comwikipedia.org While various methods exist for creating substituted purines, nih.gov a review of the available scientific literature does not provide specific examples or established synthetic routes where this compound is directly utilized as a key intermediate for the synthesis of biologically active purine derivatives.

Phosphodiesterase 4 (PDE4) is a critical enzyme in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Its inhibition has been a successful strategy for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govmdpi.com The development of PDE4 inhibitors has led to several approved drugs, including roflumilast (B1684550) and apremilast. nih.govresearchgate.net Despite extensive research into various heterocyclic scaffolds as potential PDE4 inhibitors, the scientific literature currently lacks specific studies detailing the synthesis and evaluation of this compound derivatives as modulators of PDE4 activity.

The development of novel agents to combat the proliferation of cancer cells is a primary focus of pharmaceutical research. The pyridine nucleus is a key structural component in many anticancer agents. semanticscholar.org Research into the 2,6-dimethylpyridine (B142122) scaffold, closely related to this compound, has yielded compounds with potential anti-proliferative properties.

A notable study investigated the cytotoxic activity of palladium(II) complexes derived from 2,6-dimethyl-4-nitro-pyridine, a close structural analog of this compound where the nitrile group is replaced by a nitro group. nih.gov The mononuclear complex, trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II), demonstrated strong cytotoxic activity against four human cancer cell lines: rectal adenocarcinoma (SW707), breast cancer (T47D), bladder cancer (HCV), and non-small cell lung carcinoma (A549). nih.gov In contrast, the free 2,6-dimethyl-4-nitro-pyridine ligand and a dinuclear palladium(II) complex showed only moderate activity, highlighting the importance of the specific metal complex structure in conferring cytotoxicity. nih.gov

The in-vitro cytotoxic activity of these compounds is summarized in the table below.

CompoundSW707 (IC₅₀ in µg/mL)T47D (IC₅₀ in µg/mL)A549 (IC₅₀ in µg/mL)HCV (IC₅₀ in µg/mL)
Mononuclear [Pd(dmnp)₂Cl₂] 1.1 ± 0.21.9 ± 0.32.1 ± 0.32.5 ± 0.4
Dinuclear [Pd₂(dmnp)₂Cl₄] >50>50>50>50
2,6-dimethyl-4-nitro-pyridine (dmnp) >50>50>50>50

Data sourced from Mroziński et al. nih.gov

This research underscores the potential of the 2,6-dimethylpyridine core structure as a scaffold for designing new anti-proliferative agents.

Applications in Agrochemical Formulations Utilizing this compound

The pyridine ring is not only significant in pharmaceuticals but also serves as a crucial component in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring can be tailored to achieve desired efficacy and selectivity for crop protection.

The 2,6-disubstituted pyridine framework is a recognized structural motif in the creation of effective herbicides. A patent for selective herbicides describes novel synergistic combinations that include 2,6-disubstituted pyridine derivatives. google.com These formulations are noted for their particular success in the selective control of weeds in various crop seedlings, especially cereals. google.com This indicates that derivatives of the core 2,6-disubstituted pyridine structure, such as those that could be synthesized from this compound, are valuable candidates in the development of new herbicidal agents.

The strategic importance of the 2,6-disubstituted pyridine ring extends to the broader field of novel crop protection. The ability to introduce different functional groups at the 2 and 6 positions allows for the fine-tuning of a molecule's biological activity and physical properties. The aforementioned herbicidal compositions containing 2,6-disubstituted pyridine derivatives exemplify the successful application of this molecular scaffold. google.com The versatility of this chemical class continues to make it an attractive starting point for the discovery of new molecules aimed at protecting crops from various pests and diseases, ensuring food security.

Integration of 2,6 Dimethylisonicotinonitrile in Advanced Materials Science

Utilization in Polymer Synthesis and Modification

While specific homopolymers or copolymers derived directly from 2,6-Dimethylisonicotinonitrile are not extensively documented in publicly available research, the structural motifs present in the molecule are of significant interest in polymer chemistry. The nitrile group and the pyridine (B92270) ring can both participate in or influence polymerization reactions and the final properties of the polymer.

The nitrile functionality is a versatile group in polymer science. It can potentially be involved in polymerization reactions, for instance, through cyclotrimerization to form triazine-based networks, which are known for their high thermal stability. Furthermore, the polar nature of the nitrile group can enhance intermolecular interactions within a polymer matrix, potentially influencing properties such as thermal stability, solvent resistance, and mechanical strength.

The pyridine ring, being an aromatic heterocycle, can be incorporated into polymer backbones to impart rigidity and thermal resistance. The nitrogen atom in the pyridine ring can also act as a site for coordination with metal ions, opening possibilities for the creation of metallopolymers with interesting electronic or catalytic properties.

Although detailed experimental data on the polymerization of this compound is scarce, the following table outlines the potential roles of its functional groups in polymer synthesis, based on established principles of polymer chemistry.

Functional GroupPotential Role in PolymerizationPotential Impact on Polymer Properties
Nitrile Group (-C≡N) - Monomer for addition polymerization- Site for cyclotrimerization reactions- Cross-linking site- Increased thermal stability- Enhanced chemical and solvent resistance- Improved mechanical strength- Altered dielectric properties
Pyridine Ring - Component of the polymer backbone in condensation polymerization- Site for coordination with metal ions- Increased chain rigidity and thermal stability- Introduction of electronic or catalytic activity (in metallopolymers)- Enhanced adhesion to certain substrates
Methyl Groups (-CH₃) - Influence on monomer reactivity and polymer solubility- Increased solubility in organic solvents- Modification of polymer morphology and packing

Contributions to Novel Coating Technologies

The application of this compound in novel coating technologies is an area of potential development. chemimpex.com The inherent properties of the molecule suggest it could be used as an additive or a precursor for functional coatings. The pyridine nitrogen can promote adhesion to metal substrates through coordinate bonding, a desirable characteristic for anti-corrosion coatings.

Furthermore, the nitrile group could be leveraged to enhance the barrier properties of a coating, reducing the permeability to moisture and corrosive agents. The thermal stability associated with the aromatic and nitrile functionalities could also be beneficial for coatings designed for high-temperature applications.

While specific formulations are not publicly detailed, the potential contributions of this compound to coating technologies are summarized below.

Potential Application Area in CoatingsRationale for Use of this compound
Anti-Corrosion Coatings The pyridine nitrogen can coordinate with metal surfaces, improving adhesion and forming a protective layer.
Barrier Coatings The dense packing and polar nature of the nitrile groups could reduce the diffusion of gases and liquids.
High-Temperature Coatings The aromatic pyridine ring and the nitrile group can contribute to the thermal stability of the coating formulation.
Functional/Smart Coatings The pyridine moiety can be functionalized to respond to specific stimuli, or to incorporate sensing capabilities.

Applications in Functional Materials Development Based on this compound

Beyond polymers and coatings, the unique electronic and chemical properties of this compound make it a candidate for the development of other functional materials. The combination of an electron-withdrawing nitrile group and an electron-donating pyridine ring (at certain positions) can lead to interesting photophysical properties, suggesting potential applications in organic electronics, such as in the synthesis of dyes for solar cells or as components of organic light-emitting diodes (OLEDs).

The ability of the pyridine nitrogen to coordinate with metal ions also opens the door to the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. This compound could potentially serve as a ligand in the synthesis of novel MOFs with tailored pore sizes and functionalities.

The following table outlines some of the prospective applications of this compound in the broader field of functional materials development.

Field of ApplicationPotential Role of this compound
Organic Electronics As a building block for organic semiconductors, dyes, or emitting materials due to its electronic properties.
Metal-Organic Frameworks (MOFs) As an organic linker to create porous materials for gas storage, separation, or catalysis.
Supramolecular Chemistry As a component in the design of self-assembling systems based on hydrogen bonding or metal coordination.

While the exploration of this compound in advanced materials science is still in its early stages, its chemical structure holds promise for the creation of a variety of functional materials. Further research is needed to fully elucidate its potential and to develop specific applications in polymer science, coating technologies, and beyond.

Coordination Chemistry of 2,6 Dimethylisonicotinonitrile As a Ligand

Chelation Properties and Ligand Behavior of 2,6-Dimethylisonicotinonitrile

This compound possesses two potential donor sites for coordination to metal ions: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. This allows it to function as a monodentate or a bidentate bridging ligand. In its monodentate coordination mode, it can bind to a metal center through either the pyridine nitrogen or the nitrile nitrogen. The choice of the coordination site is influenced by the nature of the metal ion and the steric and electronic properties of the ligand.

The presence of two methyl groups at the 2 and 6 positions of the pyridine ring introduces significant steric hindrance around the pyridine nitrogen atom. This steric bulk can influence the coordination geometry of the resulting metal complexes and may favor coordination through the less hindered nitrile nitrogen in certain cases. Electronically, the methyl groups are electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen, making it a potentially stronger Lewis base.

Analogous to the parent compound 4-cyanopyridine, this compound can also act as a bidentate bridging ligand, connecting two metal centers through both the pyridine and the nitrile nitrogen atoms. e3s-conferences.org This bridging behavior can lead to the formation of coordination polymers and metal-organic frameworks. e3s-conferences.org

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, can be varied to control the formation of the desired complex.

Transition metal complexes of this compound can be prepared by reacting the ligand with various transition metal salts, such as chlorides, nitrates, or perchlorates, in solvents like ethanol, methanol, or acetonitrile. The resulting complexes can be characterized by a range of spectroscopic techniques.

Infrared (IR) spectroscopy is a valuable tool for determining the coordination mode of the ligand. The stretching frequency of the nitrile group (ν(C≡N)) is expected to shift to a higher wavenumber upon coordination to a metal center through the nitrile nitrogen. Similarly, the pyridine ring vibrations would be altered upon coordination through the pyridine nitrogen.

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the structure of the complexes in solution. The chemical shifts of the protons on the pyridine ring and the methyl groups would be expected to change upon coordination to a diamagnetic metal center.

Table 1: Expected Spectroscopic Data for a Hypothetical Transition Metal Complex [M(2,6-Me₂-4-CN-py)₂Cl₂]

Technique Free Ligand Coordinated Ligand
IR (ν(C≡N), cm⁻¹) ~2230 > 2230
IR (pyridine ring, cm⁻¹) ~1600, 1550 Shifted from original positions

| ¹H NMR (δ, ppm) | Pyridine-H: ~7.5, Methyl-H: ~2.6 | Shifted downfield or upfield depending on the metal and coordination mode |

As a Lewis base, this compound can form adducts with Lewis acidic main group element compounds, such as tin(IV) chloride (SnCl₄) and antimony(V) chloride (SbCl₅). These adducts are typically synthesized by the direct reaction of the ligand with the main group element halide in a non-coordinating solvent like dichloromethane.

The formation of these adducts can be confirmed by elemental analysis and spectroscopic methods. In the IR spectrum, a significant shift in the nitrile and pyridine stretching frequencies would be observed upon adduct formation. ¹¹⁹Sn NMR spectroscopy could be employed to characterize tin(IV) adducts.

Structural Analysis of Coordination Compounds Featuring this compound

While specific crystal structure data for complexes of this compound are not widely available in the surveyed literature, the expected coordination geometries can be inferred from related structures. The coordination number and geometry of the metal center are influenced by the size of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. rsc.org

For transition metal complexes, common coordination geometries such as tetrahedral, square planar, and octahedral are anticipated. For instance, with divalent first-row transition metals like Co(II) or Zn(II) and halide co-ligands, tetrahedral complexes of the type [M(2,6-Me₂-4-CN-py)₂X₂] could be formed, analogous to complexes with other substituted pyridines. researchgate.net In the case of main group element adducts, a common geometry is octahedral, as seen in many adducts of tin(IV) chloride. kpi.ua

Table 2: Postulated Structural Parameters for a Hypothetical Tetrahedral Complex [Zn(2,6-Me₂-4-CN-py)₂Cl₂]

Parameter Expected Value
Coordination Geometry Tetrahedral
Zn-N (pyridine) bond length (Å) ~2.0 - 2.2
Zn-Cl bond length (Å) ~2.2 - 2.3
N-Zn-N angle (°) ~100 - 115

| Cl-Zn-Cl angle (°) | ~105 - 120 |

Catalytic Applications of this compound Metal Complexes

The catalytic applications of metal complexes are an area of significant research interest. Metal complexes containing pyridine and nitrile ligands have been investigated as catalysts in various organic transformations. However, a review of the current literature does not reveal specific studies on the catalytic applications of metal complexes of this compound. This represents a potential area for future research, where the unique steric and electronic properties of this ligand could be exploited in the design of novel catalysts.

Computational and Theoretical Studies on 2,6 Dimethylisonicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,6-Dimethylisonicotinonitrile

There are no published studies detailing the quantum chemical calculations of the electronic structure and reactivity of this compound. In general, such studies would employ methods like Density Functional Theory (DFT) and other ab initio quantum chemical methods to provide insights into the molecule's fundamental properties.

These calculations could theoretically determine:

Molecular Geometry: The optimized three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO gap, which are crucial for understanding chemical reactivity.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, which can predict the behavior of the molecule in chemical reactions.

Without specific research on this compound, no data tables for these properties can be generated.

Molecular Modeling and Simulation of this compound Systems

No specific molecular modeling or simulation studies for systems containing this compound have been found in the scientific literature. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools used to understand the behavior of molecules over time.

For a compound like this compound, these simulations could be used to investigate:

Conformational Analysis: The different spatial arrangements of the molecule and their relative energies.

Intermolecular Interactions: How molecules of this compound interact with each other or with solvent molecules.

Thermodynamic Properties: Calculation of properties such as free energy, enthalpy, and entropy.

As no such simulations have been published, there is no data to present in this section.

Prediction of Spectroscopic Properties and Reaction Pathways for this compound

There is no available research on the computational prediction of spectroscopic properties or reaction pathways specifically for this compound. Computational methods are frequently used to predict various types of spectra and to explore potential chemical reactions.

Theoretical predictions could provide valuable information on:

Spectroscopic Signatures: Calculation of vibrational frequencies (Infrared and Raman spectra), and electronic transitions (UV-Visible spectra), which can aid in the experimental identification and characterization of the compound.

Reaction Mechanisms: Mapping the potential energy surface for reactions involving this compound to identify transition states and determine reaction kinetics.

In the absence of these specific computational studies, no predicted spectroscopic data or reaction pathways can be reported.

Structure-Activity Relationship (SAR) Studies via Computational Methods for this compound Derivatives

No structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) studies for derivatives of this compound have been identified. SAR studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties.

Computational SAR studies typically involve:

Descriptor Calculation: Generating a set of molecular descriptors that characterize the physicochemical properties of a series of related compounds.

Model Building: Using statistical methods to build a mathematical model that correlates these descriptors with a specific biological activity or property.

Predictive Modeling: Using the established model to predict the activity of new, untested derivatives.

As there are no published SAR studies for derivatives of this compound, it is not possible to provide any data or analysis in this area.

While the computational and theoretical chemistry toolbox offers a wide range of methods to investigate the properties of molecules like this compound, it appears that this specific compound has not been the subject of dedicated research in the public domain. Consequently, the detailed, data-rich article requested cannot be generated at this time due to the lack of primary research literature.

Future Research Directions and Translational Impact of 2,6 Dimethylisonicotinonitrile

Emerging Synthetic Methodologies and Process Intensification for 2,6-Dimethylisonicotinonitrile Production

The development of efficient, scalable, and sustainable synthetic routes to this compound is a primary area for future research. Current synthetic strategies for analogous pyridine (B92270) derivatives often rely on multi-step processes with harsh reaction conditions. Future methodologies should focus on process intensification, which aims to create more efficient and environmentally benign chemical processes.

Emerging synthetic approaches could include:

Catalytic Ammoxidation of 2,6-Lutidine: A direct, one-step conversion of 2,6-lutidine (2,6-dimethylpyridine) to this compound via vapor-phase ammoxidation presents a highly atom-economical route. Research in this area should focus on the design of novel, highly selective, and durable catalysts.

Flow Chemistry and Microreactor Technology: The use of continuous flow reactors can offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for automated process control and optimization.

Biocatalytic Synthesis: The exploration of enzymatic pathways for the synthesis of this compound from bio-based precursors could offer a sustainable alternative to conventional chemical synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Research Challenges
Catalytic AmmoxidationHigh atom economy, potentially lower costCatalyst development for high selectivity and longevity
Flow ChemistryImproved safety, scalability, and process controlReactor design and optimization, catalyst integration
BiocatalysisSustainable, mild reaction conditionsEnzyme discovery and engineering, pathway elucidation

Exploration of Novel Biological Targets for this compound Derivatives

The pyridine and nitrile moieties are prevalent in a wide range of biologically active compounds. Derivatives of this compound, therefore, represent a promising scaffold for the discovery of novel therapeutics. Future research should focus on the synthesis of a diverse library of derivatives and their screening against various biological targets.

Potential therapeutic areas for exploration include:

Oncology: Substituted pyridines have shown activity as kinase inhibitors, which are crucial targets in cancer therapy. Derivatives could be designed to target specific oncogenic kinases.

Neuroscience: The isonicotinonitrile scaffold is present in compounds with activity in the central nervous system. Future derivatives could be investigated as modulators of neurotransmitter receptors or enzymes implicated in neurodegenerative diseases.

Infectious Diseases: The pyridine ring is a key component of many antibacterial and antifungal agents. Novel derivatives could be explored for their efficacy against drug-resistant pathogens.

Table 2 outlines potential biological targets for this compound derivatives based on the activities of related compounds.

Therapeutic AreaPotential Biological TargetsRationale
OncologyKinases, Histone Deacetylases (HDACs)Pyridine-containing compounds are known kinase and HDAC inhibitors.
NeuroscienceG-protein Coupled Receptors (GPCRs), Monoamine Oxidase (MAO)Isonicotinonitrile derivatives have shown affinity for various CNS targets.
Infectious DiseasesBacterial DNA gyrase, Fungal cytochrome P450The pyridine scaffold is a common feature in antimicrobial agents.

Sustainable Manufacturing and Environmental Considerations in this compound Applications

The principles of green chemistry should be integrated into the entire lifecycle of this compound, from its synthesis to its application and disposal. Future research in this area will be critical for ensuring the long-term viability and environmental acceptance of this compound and its derivatives.

Key areas for sustainable manufacturing research include:

Use of Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials would significantly reduce its environmental footprint.

Green Solvents and Catalysts: The development of synthetic routes that utilize environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts is a high priority.

Biodegradability and Ecotoxicity: A thorough evaluation of the environmental fate and potential toxicity of this compound and its derivatives is necessary to mitigate any adverse environmental impacts.

Table 3 presents a summary of green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication to this compound Synthesis
PreventionDevelopment of high-yield, low-waste synthetic routes.
Atom EconomyPrioritizing addition and rearrangement reactions over substitutions.
Less Hazardous Chemical SynthesesUse of non-toxic reagents and solvents.
Designing Safer ChemicalsDesigning derivatives with reduced toxicity and enhanced biodegradability.
Safer Solvents and AuxiliariesReplacement of volatile organic compounds with greener alternatives.
Design for Energy EfficiencyUtilization of microwave-assisted synthesis or flow chemistry to reduce energy consumption.
Use of Renewable FeedstocksSynthesis from biomass-derived precursors.
Reduce DerivativesMinimizing the use of protecting groups in synthetic pathways.
CatalysisEmploying highly selective and recyclable catalysts, including biocatalysts.

Interdisciplinary Research Opportunities for this compound Chemistry

The unique electronic and structural properties of this compound make it an attractive candidate for applications beyond medicine. Interdisciplinary collaborations will be key to unlocking its full potential.

Promising areas for interdisciplinary research include:

Materials Science: The pyridine nitrogen and nitrile group can act as ligands for metal ions, suggesting applications in the development of coordination polymers, metal-organic frameworks (MOFs), and functional materials with interesting optical or electronic properties.

Sensor Technology: Derivatives of this compound could be designed as fluorescent or colorimetric sensors for the detection of specific ions or molecules.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the properties of novel derivatives, guiding synthetic efforts, and elucidating reaction mechanisms. researchgate.net

The convergence of synthetic chemistry, materials science, and computational modeling will be essential for the rational design of new materials based on the this compound scaffold.

Q & A

Q. What are the standard synthetic protocols for 2,6-dimethylisonicotinonitrile, and how are reaction conditions optimized?

The synthesis of this compound typically involves palladium-catalyzed cyanation under inert conditions. A representative protocol includes:

  • Reagents : Tetrakis(triphenylphosphine)palladium(0) catalyst, N,N-dimethylformamide (DMF) solvent.
  • Conditions : Reaction at 120°C for 5.5 hours under nitrogen atmosphere .
  • Purification : Post-reaction, the mixture is cooled, washed with ethyl acetate and water, filtered, and concentrated under reduced pressure. Yield and purity are validated via ¹H NMR (δ 2.5 ppm for methyl groups; δ 8.0 ppm for pyridine protons) .

Q. Key Optimization Parameters :

VariableImpact on Yield
Catalyst loading (0.5–2 mol%)Higher loading reduces side products
Temperature (100–130°C)Optimal at 120°C for complete conversion
Reaction time (4–8 hours)5.5 hours balances yield and energy efficiency

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assign methyl protons (δ ~2.5 ppm) and nitrile carbon (δ ~120 ppm). Compare with reference spectra for structural validation .
  • HPLC-MS : Use C18 columns with acetonitrile/water mobile phases to confirm molecular ion peaks ([M+H]⁺ at m/z 133.15) and monitor purity (>98%) .
  • Elemental Analysis : Validate empirical formula (C₈H₈N₂) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • First Aid :
    • Inhalation : Immediate removal to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact : Wash with soap/water for 15 minutes; consult physician if irritation persists .
  • Storage : Inert atmosphere, sealed containers, and avoidance of moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Contradictions often arise from methodological variability. A systematic approach includes:

  • Comparative Analysis : Replicate experiments using identical solvents (e.g., DMF vs. THF) and temperatures .
  • Statistical Validation : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .
  • Case Study : A 2023 study attributed discrepancies in melting points (±5°C) to trace moisture; rigorous drying protocols resolved inconsistencies .

Q. What strategies optimize catalytic efficiency in large-scale synthesis while minimizing byproducts?

  • Catalyst Screening : Test Pd(0) vs. Pd(II) complexes; ligand additives (e.g., PPh₃) improve turnover .
  • Solvent Effects : Polar aprotic solvents (DMF, DMAc) enhance nitrile group incorporation vs. nonpolar solvents .
  • In Situ Monitoring : Use FTIR to track nitrile peak (~2240 cm⁻¹) and halt reactions at 95% conversion to avoid decomposition .

Q. How can researchers design derivatives of this compound for targeted applications (e.g., medicinal chemistry)?

  • Structure-Activity Relationship (SAR) : Modify the pyridine ring with substituents (e.g., halogens, amines) to enhance bioactivity.

  • Synthetic Pathways :

    DerivativeMethod
    4-Amino-2,6-dimethylpyridineNitrile reduction with LiAlH₄
    2,6-Dimethylisonicotinic acidHydrolysis with NaOH/H₂O₂
  • Validation : Assess derivatives via cytotoxicity assays (IC₅₀) and ADMET profiling .

Q. What methodologies ensure reproducibility in cross-disciplinary studies involving this compound?

  • Documentation Standards : Adopt IUPAC nomenclature and report all parameters (e.g., stirring rate, humidity) .
  • Data Transparency : Share raw NMR/MS files in supplementary materials; use platforms like Zenodo for peer validation .
  • Collaborative Validation : Multi-lab replication studies reduce bias; a 2024 consortium confirmed purity thresholds (±1%) across 10 independent labs .

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2,6-Dimethylisonicotinonitrile

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